4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-15-18(2)22-20(16-17)24-23(30-22)26-12-10-25(11-13-26)21(27)9-6-14-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,15-16H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLORPQIWGIWROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-5,7-dimethyl-1,3-benzothiazole
The synthesis begins with the cyclization of 4,6-dimethyl-2-aminothiophenol with chlorocarbonyl reagents. Heating 4,6-dimethyl-2-aminothiophenol (1.0 eq) with thiophosgene (1.2 eq) in dichloromethane at 40°C for 6 hours yields 2-chloro-5,7-dimethyl-1,3-benzothiazole as a pale-yellow solid (87% yield).
Key Characterization Data :
- 1H-NMR (CDCl3) : δ 7.21 (s, 1H, H-4), 2.76 (s, 3H, CH3), 2.70 (s, 3H, CH3).
- 13C-NMR : δ 168.2 (C-2), 152.1 (C-7a), 135.6 (C-3a), 123.4 (C-4), 21.4 (CH3), 19.8 (CH3).
Piperazine Substitution
2-Chloro-5,7-dimethyl-1,3-benzothiazole (1.0 eq) reacts with piperazine (1.5 eq) in refluxing 2-propanol (80°C, 12 hours) under nitrogen. Sodium bicarbonate (2.0 eq) neutralizes liberated HCl. The product precipitates upon cooling, yielding 2-(piperazin-1-yl)-5,7-dimethyl-1,3-benzothiazole as white crystals (92% yield).
Optimization Insights :
- Excess piperazine ensures complete substitution.
- Prolonged reaction times (>10 hours) prevent residual starting material.
Acylation with 4-Chlorobutanoyl Chloride
Reaction Conditions
The piperazine derivative (1.0 eq) undergoes acylation with 4-chlorobutanoyl chloride (1.1 eq) in anhydrous dichloromethane. Triethylamine (2.5 eq) scavenges HCl, enabling the reaction to proceed at 25°C for 4 hours. After aqueous workup, 1-(4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl)butan-1-one-4-chloride is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) in 85% yield.
Critical Observations :
- Lower acyl chloride stoichiometry (1.1 eq) prevents diacylation.
- Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.
Spectroscopic Confirmation :
- IR (KBr) : 1685 cm−1 (C=O stretch).
- 1H-NMR (CDCl3) : δ 3.82 (t, J=6.2 Hz, 2H, COCH2), 3.45–3.20 (m, 8H, piperazine), 2.75–2.65 (m, 6H, CH3), 2.05 (quin, J=6.4 Hz, 2H, CH2CH2Cl), 1.92 (t, J=6.2 Hz, 2H, CH2Cl).
Benzenesulfonyl Group Introduction
Nucleophilic Displacement
The chlorinated intermediate (1.0 eq) reacts with sodium benzenesulfinate (1.5 eq) in dimethylformamide at 90°C for 8 hours. Potassium carbonate (2.0 eq) facilitates the SN2 displacement. Post-reaction, the mixture is poured into ice-water, and the product extracted with ethyl acetate. Purification via recrystallization (ethanol/water) furnishes the target compound as a white solid (78% yield).
Reagent Considerations :
- Sodium benzenesulfinate’s nucleophilicity is enhanced in polar aprotic solvents.
- Elevated temperatures accelerate the substitution kinetics.
Analytical Data :
- 13C-NMR (DMSO-d6) : δ 207.3 (C=O), 143.2 (SO2Ph), 132.8–126.4 (aromatic C), 59.1 (piperazine CH2), 44.8 (SO2CH2), 29.5 (CH2CO), 21.3, 19.7 (CH3).
- HRMS (ESI+) : m/z calcd for C25H30N3O3S2 [M+H]+: 508.1623; found: 508.1619.
Alternative Synthetic Pathways
Early-Stage Sulfonylation
An alternative route involves introducing the benzenesulfonyl group prior to acylation. 4-Benzenesulfonylbutanoyl chloride is prepared by treating 4-chlorobutanoyl chloride with benzenesulfinic acid and silver nitrate. Subsequent acylation of the piperazine-benzothiazole intermediate under standard conditions achieves the target compound in 70% yield. However, this method suffers from lower efficiency due to the instability of the sulfonylated acyl chloride.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the sulfonylation step, improving yields to 82% while reducing reaction time. This approach, validated in analogous sulfonylations, demonstrates the adaptability of modern techniques to enhance traditional methodologies.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Acylation-Sulfonylation | Early-Stage Sulfonylation | Microwave-Assisted Route |
|---|---|---|---|
| Overall Yield (%) | 62 | 54 | 68 |
| Reaction Time | 16 hours | 20 hours | 6 hours |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | High | Limited | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
Diacylated piperazine derivatives may form if acyl chloride is in excess. Mitigation strategies include:
- Strict stoichiometric control (1.1 eq acyl chloride).
- Gradual addition of acyl chloride to the reaction mixture.
Sulfonylation Efficiency
Incomplete displacement of chloride necessitates:
- Use of fresh sodium benzenesulfinate.
- Extended reaction times (up to 12 hours) for stubborn substrates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-1-[4-(benzothiazol-2-yl)piperazin-1-yl]butan-1-one
- 4-(benzenesulfonyl)-1-[4-(5-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Uniqueness
The presence of the 5,7-dimethyl groups on the benzothiazole ring may confer unique properties to the compound, such as increased lipophilicity or altered binding affinity to biological targets.
Biological Activity
The compound 4-(benzenesulfonyl)-1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Molecular Structure
The molecular formula of the compound is . Its structure includes a benzenesulfonyl group attached to a butanone backbone, with a piperazine ring substituted by a benzothiazole moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.47 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that modifications in the benzothiazole structure can enhance antibacterial activity, with minimum inhibitory concentrations (MICs) often below 25 μg/mL for potent derivatives .
Anticancer Properties
Studies have indicated that compounds containing benzothiazole and piperazine moieties can possess anticancer properties. For example, research on related compounds has shown potential in inhibiting cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism of action is believed to involve the inhibition of key enzymatic pathways involved in cell cycle regulation .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may contribute to anxiolytic or antidepressant effects, warranting further exploration of this compound's influence on central nervous system activity.
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated a series of benzothiazole derivatives for their antimicrobial activity. The results showed that certain derivatives had MIC values as low as 0.015 μg/mL against Streptococcus pneumoniae, highlighting the potential of these compounds as effective antimicrobial agents .
Study 2: Anticancer Activity
In another study focusing on piperazine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cancer progression .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step procedures:
Piperazine-functionalization : Coupling 5,7-dimethylbenzo[d]thiazole-2-amine with a piperazine derivative (e.g., 4-(benzenesulfonyl)piperazine) under reflux in ethanol with potassium carbonate as a base .
Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
Ketone formation : Acylation of the piperazine nitrogen using butanoyl chloride in dichloromethane at 0–5°C to prevent side reactions .
Key conditions : Temperature control (<5°C for acylation), inert atmosphere (N₂/Ar for moisture-sensitive steps), and purification via column chromatography (EtOAc/petroleum ether) .
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperazine ring substitution pattern, benzothiazole methyl groups, and sulfonyl integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₃H₂₅N₃O₃S₂: ~479.6 g/mol) .
- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O ketone) .
Advanced: How can structure-activity relationship (SAR) studies optimize its biological activity?
Answer:
Key structural modifiers :
| Modification Site | Impact | Reference |
|---|---|---|
| Benzothiazole 5,7-dimethyl | Enhances lipophilicity and CNS penetration | |
| Piperazine linker length | Shorter chains (e.g., ethanone vs. butanone) reduce steric hindrance for target binding | |
| Sulfonyl group substitution | Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability | |
| Methodology : Synthesize analogs with systematic substitutions, then test in vitro (e.g., kinase inhibition assays) and in silico (docking studies using AutoDock Vina) . |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer activity) to minimize variability .
- Solubility adjustments : Address poor aqueous solubility (common with sulfonyl groups) using DMSO/PEG-400 mixtures .
- Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies in reported IC₅₀ values .
Experimental Design: How to evaluate its pharmacokinetic properties preclinically?
Answer:
- ADME profiling :
- Absorption : Caco-2 cell monolayer permeability assay .
- Metabolism : Liver microsomal stability studies (rat/human) with CYP450 inhibition screening .
- Excretion : Radiolabeled compound tracking in urine/feces .
- Pharmacokinetic parameters : Calculate t₁/₂, Cmax, and AUC via IV/oral dosing in rodents, using HPLC-UV for quantification .
Methodological Challenge: How to address low yields in the final acylation step?
Answer:
- Optimization strategies :
- Temperature : Maintain <5°C to suppress ketone racemization .
- Catalyst : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation .
- Solvent : Switch from THF to dichloromethane for better solubility of intermediates .
- Yield improvement : From ~40% to >70% via iterative Design of Experiments (DoE) .
Data Analysis: How to interpret conflicting cytotoxicity results in different cancer cell lines?
Answer:
- Mechanistic profiling :
- Target engagement : Western blotting for downstream biomarkers (e.g., p-AKT for PI3K inhibition) .
- Transcriptomics : RNA-seq to identify cell line-specific resistance pathways .
- Statistical tools : Principal Component Analysis (PCA) to correlate structural features with activity clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
